(3R)-3-Amino-4-methoxybutanoic acid hydrochloride
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Overview
Description
(3R)-3-Amino-4-methoxybutanoic acid hydrochloride is an organic compound with a chiral center at the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-4-methoxybutanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral precursor, such as ®-3-hydroxybutanoic acid.
Amination: The hydroxyl group is converted to an amino group through a series of reactions, often involving the use of reagents like ammonia or amines under controlled conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Purification: Employing advanced purification methods such as crystallization or chromatography to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-4-methoxybutanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Conversion to alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(3R)-3-Amino-4-methoxybutanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-4-methoxybutanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, influencing biochemical pathways.
Pathways Involved: The compound can modulate pathways related to amino acid metabolism or neurotransmitter synthesis.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-4-methoxybutanoic acid hydrochloride: The enantiomer of the compound with different stereochemistry.
(3R)-3-Amino-4-hydroxybutanoic acid hydrochloride: Similar structure but with a hydroxyl group instead of a methoxy group.
(3R)-3-Amino-4-methylbutanoic acid hydrochloride: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
(3R)-3-Amino-4-methoxybutanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of both amino and methoxy functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3R)-3-amino-4-methoxybutanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-9-3-4(6)2-5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVIMMLTQCBDJL-PGMHMLKASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H](CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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